Journal Name:Industrial Chemistry & Materials
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Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im00009e
In recent decades, the use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry. The present review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene. As an example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles, which can be used for the synthesis of 1-octene, 1-octanol, and various lactones. On the other hand, direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups. The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts. We hope this review will make readers familiar with the industrially applied and relevant transformations of 1,3-butadiene and inspire them to further explore new and advanced systems.
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Recent advances in the detection and removal of heavy metal ions using functionalized layered double hydroxides: a review
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00024e
Heavy metal pollution is one of the most severe environmental problems, possessing high ecotoxicity and health risk. Therefore, it is important to develop effective methods and corresponding materials for the detection and removal of heavy metals. Recent studies reveal the great potential of layered double hydroxides (LDHs) in detecting and removing heavy metals owing to their designable structure and tunable surface composition. In this review, we majorly discuss the recently adopted detection and removal of heavy metal ions based on LDHs. This review starts with an introduction of the structural characteristics and functionalization of LDHs. Then, the sensing tactics and mechanisms are introduced regarding LDH-based heavy metal ion detection. Based on the type of interaction, the removal of heavy metal ions with LDHs is summarized into two categories: reversible adsorption and irreversible mineralization. This review ends with a discussion on the challenges and future trends of LDH-based detectors and adsorbents for heavy metal ions.
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Multicomponent catalyst design for CO2/N2/NOx electroreduction
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00056c
Electroreduction of small molecules such as CO2, N2, and NO3− is one of the promising routes to produce sustainable chemicals and fuels and store renewable energy, which could contribute to our carbon neutrality goal. Emerging multicomponent electrocatalysts, integrating the advantages of individual components of catalysts, are of great importance to achieve efficient electroreduction of small molecules via activation of inert bonds and multistep transformation. In this review, some basic issues in the electroreduction of small molecules including CO2, N2, and NO3− are briefly introduced. We then discuss our fundamental understanding of the rule of interaction in multicomponent electrocatalysts, and summarize three models for multicomponent catalysts, including type I, “a non-catalytically active component can activate or protect another catalytic component”; type II, “all catalytic components provide active intermediates for electrochemical conversion”; and type III, “one component provides the substrate for the other through conversion or adsorption”. Additionally, an outlook was considered to highlight the future directions of multicomponent electrocatalysts toward industrial applications.
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Ammonia as a carbon-free hydrogen carrier for fuel cells: a perspective
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im00036b
Driven by the growing need to decarbonize, hydrogen energy is considered a potential alternative to fossil fuels. However, due to the problems associated with energy storage and transportation for portable applications, the scalable utilization of hydrogen is not fully developed. In this perspective, the potential of utilizing ammonia as a hydrogen carrier for on-site power generation via ammonia decomposition is systematically discussed. Firstly, an analysis of the chemical properties of ammonia and the limitations of this product for hydrogen production are presented. Secondly, some existing worldwide industrial projects that present the current development status are summarized. Then, recent advances in target engineering of efficient catalysts via various strategies are provided. Finally, different types of structured reactors to date for ammonia decomposition are explored. This perspective aims to shed light on the potential of ammonia as a promising alternative to traditional hydrogen storage methods and highlights the challenges and opportunities that lie ahead in this exciting field of research.
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Large-scale direct regeneration of LiFePO4@C based on spray drying
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00007e
Direct regeneration is a low-cost and environmentally friendly way of recycling spent Li-ion batteries. In this study, a new method is adopted to regenerate spent LiFePO4. First, the spent LiFePO4 powder is homogenized, and then, small amounts of a lithium source and a carbon source are thoroughly mixed by spray drying. After that, a high-temperature solid-phase method is used to regenerate the carbon-coated lithium iron phosphate. Compared with traditional regeneration methods, the proposed method significantly improves the universality of spent LiFePO4 having different degrees of damage. The regenerated LiFePO4 is characterized using X-ray diffraction, scanning electron microscopy, transmission electron microscopy, Raman spectroscopy, and electrochemical measurements. The results show that the regenerated sample has a stable morphology, structure, and electrochemical performance. Under the conditions of 0.1C, the initial capacity exceeds 160 mA h g−1. After 800 cycles under the conditions of 1C, the capacity retention is 80%, which satisfies the requirements for regenerated LiFePO4 batteries.
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Theoretical insights into NH3 absorption mechanisms with imidazolium-based protic ionic liquids
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00041e
Ionic liquids (ILs) provide a promising way for efficient absorption and separation of ammonia (NH3) due to their extremely low vapor pressures and adjustable structures. However, the understanding of absorption mechanisms especially in terms of theoretical insights is still not very clear, which is crucial for designing targeted ILs. In this work, a universal method that integrates density functional theory and molecular dynamic simulations was proposed to study the mechanisms of NH3 absorption by protic ionic liquids (PILs). The results showed that the NH3 absorption performance of the imidazolium-based PILs ([BIm][X], X= Tf2N, SCN and NO3) is determined by not only the hydrogen bonding between the N atom in NH3 and the protic site (H–N3) on the cation but also the cation–anion interaction. With the increase in NH3 absorption capacity, the hydrogen bonding between [BIm][Tf2N] and NH3 changed from orbital dominated to electrostatic dominated, so 3.0 mol NH3 per mol IL at 313.15 K and 0.10 MPa was further proved as a threshold for NH3 capacity of [BIm][Tf2N] by the Gibbs free energy results, which agrees well with the experimental results. Furthermore, the anions of [BIm][X] could also compete with NH3 for interaction with H-N3 of the cation, which weakens the interaction between the cation and NH3 and then decreases the NH3 absorption ability of PILs. This study provides further understanding on NH3 absorption mechanisms with ILs, which will guide the design of novel functionalized ILs for NH3 separation and recovery.
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Co and Ni single sites on the (111)n surface of γ-Al2O3 – a periodic boundary DFT study
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00039c
The influences of increasing the number of d-electrons in the single metal (Fe-like) substituted (111)n surface of γ-Al2O3 on its possible catalytic effects were explored. The energetic properties, local structures, and in-site electron configurations of the most active tri-coordinated Co and Ni single-site (111)n surface of γ-Al2O3 have been studied using the density functional theory (DFT) approach under periodic boundary conditions. The replacement of Al by a Co or Ni atom on the I position of the (111)n surface leads to significant elongations of metal–O distances. The energy released from the substitution process on the AlI site of the (111)n surface follows the sequence NiI (164.85 kcal mol−1) > CoI (113.17 kcal mol−1) > FeI (44.30 kcal mol−1). The triplet and quintet (ground state) of the CoI substituted complex are energy degenerate. Also, the doublet and quartet (ground state) of the NiI substituted complex have the same stable energy. This energy degeneracy comes from the α–β electron flipping on the p-orbital of the neighboring O that is next to the substituted CoI or NiI site on the (111)n surface of γ-Al2O3. Different from the FeI substituted single-site (111)n surface, in which the electron configuration of FeI varies according to its spin-multiplicity state, substituted NiI has a unique d8 electron configuration in all three spin states, and similarly, CoI has a unique d7 electron configuration in all three open shell spin states. An increase of the population of d-electrons in the single metal substituted (111)n surface of γ-Al2O3 is likely to provide a more stable electron configuration in the metal catalytic center.
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Electrochemical CO2 reduction with ionic liquids: review and evaluation
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00055e
The increasing CO2 emission, as the chief culprit causing numerous environmental problems, could be addressed by the electrochemical CO2 reduction (CO2R) to the added-value carbon-based chemicals. Ionic liquids (ILs) as electrolytes and co-catalysts have been widely studied to promote CO2R owing to their unique advantages. Among the potential products of CO2R, those only containing one carbon atom, named C1 products, including CO, CH3OH, CH4, and syngas, are easier to achieve than others. In this study, we first summarized the research status on CO2R to these C1 products, and then, the state-of-the-art experimental results were used to evaluate the economic potential and environmental impact. Considering the rapid development in CO2R, future scenarios with better CO2R performances were reasonably assumed to predict the future business for each product. Among the studied C1 products, the research focuses on CO, where satisfactory results have been achieved. The evaluation shows that producing CO via CO2R is the only profitable route at present. CH3OH and syngas of H2/CO (1 : 1) as the targeted products can become profitable in the foreseen future. In addition, the life cycle assessment (LCA) was used to evaluate the environmental impact, showing that CO2R to CH4 is the most environmentally friendly pathway, followed by the syngas of H2/CO (2 : 1) and CO, and the further improvement of the CO2R performance can make all the studied C1 products more environmentally friendly. Overall, CO is the most promising product from both economic and environmental impact aspects.
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Introducing Industrial Chemistry & Materials
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im90001k
A graphical abstract is available for this content
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Ionic skin: from imitating natural skin to beyond
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00062h
Ionic skin, as an emerging subclass of artificial skin, has been proposed and developed for nearly a decade, which makes up for the partial shortcomings of electronic skin to some extent. Highly similar to the ion-sensing mechanism of natural skin, the ionic skin also acquires and conducts perceptual signals in the form of ions. During this decade, a great deal of effort has been devoted to the species amplification of ionic soft matter and the discovery of new mechanisms of artificial ion sensing. It is worth emphasizing that the deciphering of the perceptual mechanisms of natural skin has inspired a great number of bionic studies in pursuit of the reproduction of natural touch in ionic skin. Ionic skin, as a multi-functional operating platform, is also endowed with attractive functions that are beyond natural skin. The birth and appearance of ionic skin greatly promote the vigorous development of products in the era of the internet of things, such as human-machine interaction, prosthetics and wearable devices. In this review, on the basis of explaining the perceptual mechanism of natural skin, we deeply analyze the progressive sensing mechanism of bionic ionic skin. The typical cases of ionic skin that are beyond the ability of natural skin are also summarized in detail. Finally, constructive perspectives and common issues are presented for the future development of ionic skin.
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Correction: Lithium-mediated electrochemical dinitrogen reduction reaction
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im90006a
Correction for ‘Lithium-mediated electrochemical dinitrogen reduction reaction’ by Muhammad Saqlain Iqbal et al., Ind. Chem. Mater., 2023, DOI: https://doi.org/10.1039/D3IM00006K.
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Preparation of carbon nanotube-reinforced polyethylene nanocomposites with better anti-scaling and corrosion-resistant properties
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im00031a
Anti-scaling technology for pipelines has always been a focus of oilfield industrial production. Compared with traditional metal pipes, polyethylene (PE) pipes have unique advantages in terms of corrosion resistance, surface friction resistance, and service life. In this paper, aiming at an enhancement of anti-scaling and corrosion-resistant properties, as well as increased mechanical properties, PE nanocomposites have been prepared by the introduction of modified carbon nanotubes (m-CNTs) into the PE matrix. To improve the interface compatibility of the composites, the CNTs were treated with reactive tetrabutyl titanate after nitric acid oxidation, which brings about uniform dispersion of the CNTs and intimate interface interaction. As the m-CNT fraction increases, the PE crystallinity displays a slight increase. Polarized microscopy shows that the scaling on the surface of the composite material is obviously reduced compared with pure PE, because the surface free energy of the composite material decreases. Moreover, due to the good dispersion, the composites show enhanced mechanical properties. That is, by adding 1.10 wt% CNTs, the tensile stress and impact toughness of the composites are 20.76 MPa and 37.89 kJ m−2, respectively, increases of 15.0% and 11.9% compared with pure PE. This paper supports the idea that the crystallinity of the PE matrix can be improved by adding CNTs, thereby increasing the corrosion resistance and anti-scaling properties. This work can provide inspiration for using the methods of scale inhibition and corrosion resistance in polymer nanocomposites.
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Practical applications of total internal reflection fluorescence microscopy for nanocatalysis
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im00046j
Fluorescence microscopy has evolved from a purely biological tool to a powerful chemical instrument for imaging and kinetics research into nanocatalysis. And the demand for high signal-to-noise ratio and temporal–spatial resolution detection has encouraged rapid growth in total internal reflection fluorescence microscopy (TIRFM). By producing an evanescent wave on the glass–water interface, excitation can be limited to a thin plane to ensure the measured accuracy of kinetics and image contrast of TIRFM. Thus, this unique physical principle of TIRFM makes it suitable for chemical research. This review outlines applications of TIRFM in the field of chemistry, including imaging and kinetics research. Hence, this review could provide guidance for beginners employing TIRFM to solve current challenges creatively in chemistry.
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Preparation of yolk–shell urchin-like porous Co3O4/NiO@C microspheres with excellent lithium storage performance
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00017b
Yolk–shell urchin-like porous Co3O4/NiO@C microspheres were successfully synthesized via a facile solvothermal method and annealing treatment under an argon atmosphere. High reversible specific capacity, long cycling stability, and excellent rate capability were achieved for the material due to its specific yolk–shell urchin-like porous structure and coated carbon layers. The pores distributed on the yolk and shell, as well as the gap between the yolk and shell, provide numerous pathways for the penetration of electrolyte, and enhance the reversible specific capacity (the initial discharge specific capacity was as high as 1405.7 mA h g−1 at 0.1 C). Meanwhile, the stress and volume expansion could be greatly released and relieved through the pores, and long cycling stability was achieved (a high reversible specific capacity of 502.7 mA h g−1 was maintained after 1000 cycles at 5 C). The coated carbon layers greatly enhance the conductivity of the yolk–shell urchin-like porous Co3O4/NiO microspheres, accelerate the transmission of electrons, and improve their rate performance (a reversible specific capacity of 397.5 mA h g−1 was achieved when the current density was increased to 10 C).
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Supercritical CO2-induced room-temperature ferromagnetism in two-dimensional MoO3−x
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00028h
Two-dimensional (2D) magnetic semiconductors are crucial in spin-based information-processing technologies due to the combination of the strong 2D quantum effects, surface effects and the control of spin states. However, most experimental approaches for tuning 2D magnets achieve pure ferromagnetism at low temperature. Herein, a defect engineering strategy using supercritical CO2 is introduced to achieve nanostructure with abundant defects for 2D MoO3−x, and room-temperature ferromagnetism can be obtained and tuned by introduction of the Mo5+ ion depending on the change of supercritical pressure. In defective regions, the presence of the pentacoordinated [Mo5+O5] centers can achieve ferromagnetic ordering resulting in room-temperature ferromagnetism. With increasing supercritical pressure, it is easier for the supercritical CO2 to break the Mo–O bonds, achieving enhancement of the ferromagnetic performance with desired Curie temperature (>380 K). The magnetic responses in the MoO3−x system provide a step closer to the expansion of spin electronics.
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Hierarchically ordered porous carbon with atomically dispersed cobalt for oxidative esterification of furfural
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00045h
Nitrogen-rich zeolitic imidazolate frameworks (ZIFs) are ideal precursors for the synthesis of metal single atoms anchored on N-doped carbon. However, the microporous structures of conventional ZIFs lead to low mass transfer efficiency and low metal utilization of their derivatives. Here, we construct a composite of Co single atoms anchored on nitrogen-doped carbon with a three-dimensional ordered macroporous structure (Co-SA/3DOM-NC) by two-step pyrolysis of ordered macro/microporous ZnCo-ZIF. Co-SA/3DOM-NC shows high activity in the oxidative esterification of furfural, achieving a 99% yield of methyl 2-furoate under mild reaction conditions, which is significantly superior to the microporous and the Co-nanoparticle counterparts. The high activity of Co-SA/3DOM-NC should be attributed to the CoN4 centers with high intrinsic activity and the ordered macroporous structure, promoting the mass transfer of reactants and accessibility of active sites.
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Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00051b
The growing demand for portable electronic devices, electric vehicles, and large-scale advanced energy storage has aroused increasing interest in the development of high energy density lithium batteries. The electrolyte is an important component of lithium batteries and is an essential part of performance and safety improvements. Commercially available electrolytes mainly consist of lithium salts and organic carbonate solvents that are prone to decomposition due to their narrow electrochemical windows and tend to react with lithium metal anodes forming an unstable solid electrode/electrolyte interface (SEI). In particular, the flammability of organic solvents raises concerns about battery safety. Ionic liquid/poly(ionic liquid) (IL/PIL)-based electrolytes enable batteries with good safety, high energy/power density and long-term stability. This review focuses on the applications of IL/PIL-based liquid, quasi-solid, and solid electrolytes and electrolyte additives in lithium batteries. The perspectives and challenges of IL/PIL electrolytes in the field of lithium batteries are also proposed.
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Catalytic conversion network for lignocellulosic biomass valorization: a panoramic view
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00054g
Efficient utilization of lignocellulosic biomass to substitute for fossil resources is an effective way to promote the sustainable development of current society. Numerous lignocellulose valorization routes for the production of value-added chemicals and fuels have been explored. Herein, we overview the catalytic reaction routes, reaction types and key steps involved in the selective preparation of various important products from lignocellulose. The information can facilitate the development of robust and selective catalytic systems to address the challenges in the major reaction steps. We present four catalytic conversion route maps starting from cellulose (including 5-hydroxylfurfural, HMF), hemicellulose and lignin, respectively. The reaction route for the important platform molecules of HMF and furfural, passing through critical intermediates to value-added chemicals and aviation fuels, is also highlighted. It provides a clear and concise panorama for people interested in this field and facilitates identifying the products or processes of interest with up-to-date research developments. We also put forward the current issues for the large-scale valorization of lignocellulose and the possible resolution strategies, focusing on the rational design of active and robust heterogeneous catalysts.
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Correction: Hierarchically ordered porous carbon with atomically dispersed cobalt for oxidative esterification of furfural
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im90005c
Correction for ‘Hierarchically ordered porous carbon with atomically dispersed cobalt for oxidative esterification of furfural’ by Wen Yao et al., Ind. Chem. Mater., 2023, 1, 106–116, https://doi.org/10.1039/D2IM00045H.
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Non-noble metals as activity sites for ORR catalysts in proton exchange membrane fuel cells (PEMFCs)
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im00002h
Proton exchange membrane fuel cells (PEMFCs) have great potential to become the next generation green energy technique, but their application is limited by the slow kinetics of the cathode oxygen reduction reaction (ORR) in acidic medium. Meanwhile, the high price of Pt-based catalysts, which are now widely used commercially, has raised the cost of PEMFCs. Therefore, non-noble metal ORR catalysts as alternatives to Pt-based group metals (PGM) have attracted much attention. However, there is still a big gap between the performance of non-noble metal catalysts and commercial Pt/C catalysts in acidic environment. Recently, it has been realized that the performance of catalysts is closely related to the structure of catalytically active sites. Inspired by this, in this review, we firstly introduced the development and breakthrough of non-noble metals as activity sites. We then briefly summarized their catalytic mechanisms, and put forward some suggestions on how to improve the activity and stability of non-noble metal ORR catalysts.
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